molecular formula C20H16FN3O3S2 B2638949 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide CAS No. 686744-13-8

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2638949
CAS No.: 686744-13-8
M. Wt: 429.48
InChI Key: PPIYPVRFRWPUHK-UHFFFAOYSA-N
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Description

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a fluorobenzyl group, an indole moiety, a sulfonyl group, and a thiazole ring, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The key steps include:

    Preparation of Indole Intermediate: The indole intermediate can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Preparation of Thiazole Intermediate: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reaction: The indole and thiazole intermediates are then coupled using a sulfonyl chloride reagent to form the sulfonyl-indole-thiazole compound.

    Final Acylation: The final step involves the acylation of the sulfonyl-indole-thiazole compound with an appropriate acylating agent to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify optimal reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxindole derivatives, sulfide or thiol derivatives, and various substituted fluorobenzyl derivatives.

Scientific Research Applications

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is used in biological studies to investigate its effects on various cellular processes and pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit the activity of certain enzymes, leading to the modulation of various biochemical pathways.

    Interact with Receptors: The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Modulate Gene Expression: It can influence the expression of certain genes, leading to changes in cellular behavior and function.

Comparison with Similar Compounds

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide can be compared with other similar compounds, such as:

    2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which can lead to differences in reactivity and biological activity.

    2-((1-(4-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide: The presence of a methyl group instead of a fluorobenzyl group can affect the compound’s chemical properties and interactions with molecular targets.

    2-((1-(4-bromobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S2/c21-15-7-5-14(6-8-15)11-24-12-18(16-3-1-2-4-17(16)24)29(26,27)13-19(25)23-20-22-9-10-28-20/h1-10,12H,11,13H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIYPVRFRWPUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)S(=O)(=O)CC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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